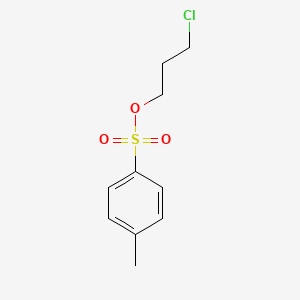

3-Chloropropyl p-toluenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloropropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCQVNHLNXCSPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883346 | |

| Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-02-0 | |

| Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropyl p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropyl p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLOROPROPYL P-TOLUENESULFONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROPROPYL P-TOLUENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9AUH8WW2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Chloropropyl P Toluenesulfonate

Conventional Synthetic Routes

Conventional methods for the synthesis of 3-Chloropropyl p-toluenesulfonate predominantly rely on two main strategies: the direct esterification of a substituted propanol (B110389) with p-toluenesulfonyl chloride and synthetic pathways that commence with oxirane derivatives.

Esterification of Substituted Propanols with p-Toluenesulfonyl Chloride

The most common and direct method for the synthesis of this compound is the esterification of 3-chloro-1-propanol (B141029) with p-toluenesulfonyl chloride (TsCl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) is a frequently used base and can also serve as the solvent for the reaction. Other tertiary amines, such as triethylamine, are also employed. The reaction is generally performed at reduced temperatures to control its exothermic nature.

The general reaction is as follows:

CH₂ClCH₂CH₂OH + CH₃C₆H₄SO₂Cl → CH₂ClCH₂CH₂OSO₂C₆H₄CH₃ + HCl

Detailed research has focused on optimizing reaction conditions to maximize yield and purity. Key parameters that are often varied include the choice of base, solvent, reaction temperature, and the molar ratio of the reactants.

| Reactants | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3-chloro-1-propanol, p-toluenesulfonyl chloride | Pyridine | Pyridine | 0 - 5 | 12 | ~85 |

| 3-chloro-1-propanol, p-toluenesulfonyl chloride | Triethylamine | Dichloromethane | 0 to rt | 4 | ~90 |

| 3-chloro-1-propanol, p-toluenesulfonyl chloride | Sodium Hydroxide | Water/Toluene | 10 - 15 | 3-4 | ~75 |

Table 1: Comparative data for the esterification of 3-chloro-1-propanol with p-toluenesulfonyl chloride under various conditions. Note: Yields are approximate and can vary based on specific experimental conditions and purification methods.

Approaches Involving Oxirane Derivatives

An alternative synthetic strategy involves the use of oxirane derivatives, such as epichlorohydrin. This method typically involves the ring-opening of the epoxide by a nucleophile that introduces the tosylate group or a precursor to it. For instance, epichlorohydrin can be reacted with sodium p-toluenesulfonate. This reaction proceeds via a nucleophilic attack of the sulfonate anion on one of the carbon atoms of the epoxide ring, leading to the formation of the desired product. The regioselectivity of the ring-opening can be influenced by the reaction conditions, including the catalyst and solvent used.

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of this compound. These approaches focus on the use of greener catalysts, sustainable solvents, and improved reaction conditions to minimize waste and environmental impact.

Catalyst Development for Environmentally Benign Production

Research in green catalyst development for tosylation reactions aims to replace traditional and often hazardous reagents. While specific catalysts for the direct synthesis of this compound are not extensively documented, trends in sulfonate ester synthesis point towards the use of solid acid catalysts, reusable catalysts, and metal-free catalytic systems. For instance, montmorillonite clay has been explored as a catalyst for the tosylation of alcohols with p-toluenesulfonic acid, offering an environmentally economic route. jchemlett.com The application of such catalysts could potentially reduce the use of corrosive and difficult-to-handle reagents.

Sustainable Solvents and Reaction Conditions

The use of volatile and often toxic organic solvents like pyridine and dichloromethane in conventional synthesis is a significant environmental concern. Green chemistry advocates for their replacement with more sustainable alternatives. Ionic liquids have emerged as potential green solvents for a variety of organic reactions, including esterifications. repositorioinstitucional.mx Their low vapor pressure and potential for recyclability make them attractive alternatives.

Phase-transfer catalysis (PTC) represents another green approach that can enhance reaction rates and yields while using less hazardous solvents. ias.ac.in A phase-transfer catalyst facilitates the transfer of a reactant between immiscible phases (e.g., aqueous and organic), allowing the reaction to proceed efficiently under milder conditions. ias.ac.in This technique could be applied to the synthesis of this compound to replace homogeneous organic solvents with biphasic systems, often using water as one of the phases. This approach offers the potential for easier product separation and catalyst recycling. acsgcipr.org

| Green Approach | Catalyst/Solvent | Advantages |

| Catalyst Development | Solid acid catalysts (e.g., clays) | Reusable, reduced corrosion, easier separation. |

| Metal-free catalysts | Avoids heavy metal contamination. | |

| Sustainable Solvents | Ionic Liquids | Low volatility, potential for recyclability. repositorioinstitucional.mx |

| Improved Reaction Conditions | Phase-Transfer Catalysis | Use of less hazardous solvents (e.g., water/toluene), milder reaction conditions, easier product isolation. ias.ac.inacsgcipr.org |

Table 2: Overview of Green Chemistry Approaches in Sulfonate Ester Synthesis.

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the reactivity of 3-chloropropyl p-toluenesulfonate. The presence of the highly effective tosylate leaving group facilitates reactions with a wide array of nucleophiles, typically through an S_N2 mechanism.

Intramolecular Nucleophilic Cyclization Pathways

The bifunctional nature of this compound presents the possibility for intramolecular cyclization. Although direct, high-yielding cyclization of the parent molecule is not extensively reported, analogous reactions suggest potential pathways. For instance, in related systems, intramolecular reactions can lead to the formation of cyclic structures. One such possibility is the formation of spiropyrazolilammonium salts through the intramolecular cyclization of O-tosyloxy β-aminopropioamidoximes, which involves the displacement of the tosylate group by an internal nitrogen nucleophile. mdpi.com Such reactions highlight the capacity of the tosylate group to participate in ring-forming processes when a suitable internal nucleophile is present. mdpi.com

Intermolecular Nucleophilic Substitution with Various Nucleophiles

Intermolecular reactions are the most common transformations for this compound. The tosylate group is readily displaced by a variety of nucleophiles. Due to the unhindered nature of the primary carbon, these reactions typically proceed via an S_N2 pathway.

A notable example is the reaction with sodium azide (B81097) (NaN₃), which efficiently displaces the tosylate to form 3-chloropropyl azide. This reaction is a key step in the synthesis of various nitrogen-containing compounds. The resulting azido-chloro-propane is a valuable intermediate, as the azide can be further transformed (e.g., via reduction to an amine or through cycloaddition reactions) and the chloride remains available for subsequent nucleophilic displacement. The synthesis of sulfonyl azides from sulfonic acids using reagents like sodium azide further underscores the utility of azide as a potent nucleophile in displacing leaving groups like tosylate. researchgate.net

The general reactivity extends to a broad range of nucleophiles as summarized in the table below.

| Nucleophile | Product Type |

| Azide (N₃⁻) | Alkyl Azide |

| Cyanide (CN⁻) | Alkyl Nitrile |

| Amines (RNH₂, R₂NH) | Alkylated Amines |

| Thiolates (RS⁻) | Thioethers |

| Carboxylates (RCOO⁻) | Esters |

| Halides (I⁻, Br⁻) | Alkyl Halides |

Solvolysis Mechanisms and Solvent Effects

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. For this compound, solvolysis in protic solvents like water, alcohols, or carboxylic acids can occur. The mechanism of solvolysis for primary tosylates can be complex, often existing on the borderline between S_N1 and S_N2 pathways.

The rate and mechanism of solvolysis are highly dependent on the properties of the solvent. In a kinetic study of the solvolysis of a structurally distinct but mechanistically relevant compound, 1-chloro-1,3,3-triphenylpropadiene, the reaction was found to be first-order, with rates increasing with greater solvent polarity. core.ac.uk This is consistent with a mechanism that involves charge separation in the transition state, a hallmark of S_N1-type reactions. core.ac.uk For this compound, highly polar and ionizing solvents would favor a pathway with more S_N1 character, potentially involving a primary carbocation that could be stabilized by the solvent. Conversely, more nucleophilic, less polar solvents would favor a direct S_N2 displacement.

Vicarious Nucleophilic Substitution (VNS) Applications

Vicarious Nucleophilic Substitution (VNS) is a specific method for the nucleophilic substitution of hydrogen on an electron-deficient aromatic or heteroaromatic ring. organic-chemistry.org The reaction requires a carbanion that is stabilized by an electron-withdrawing group and also bears a leaving group at the carbanionic center. organic-chemistry.org A classic example of a VNS reagent is chloromethyl phenyl sulfone. organic-chemistry.org

This compound is not a typical reagent for VNS reactions. The primary reason is the difficulty in forming a stable carbanion at a suitable position. The VNS mechanism requires deprotonation at the carbon atom that will form a new bond with the aromatic ring, and this carbon must also have a leaving group attached. In this compound, the protons on the propyl chain are not sufficiently acidic to be removed under typical VNS conditions. Therefore, this compound does not fit the structural requirements to act as the carbanionic component in a VNS reaction. The VNS methodology has, however, been successfully applied in the alkylation of nitropyridines using other suitable reagents. scispace.com

Alkylation Reactions

As an electrophile, this compound is an effective alkylating agent, transferring the 3-chloropropyl group to a nucleophilic substrate. The tosylate is the superior leaving group, and thus, alkylation almost invariably occurs via the displacement of the tosylate.

Alkylation of Nitrogen-Containing Substrates

A significant application of this compound and related compounds is the N-alkylation of nitrogen-containing heterocycles, such as imidazoles and pyrazoles. These reactions are fundamental in the synthesis of a wide range of biologically active molecules and functional materials.

The alkylation of the imidazole (B134444) nucleus, for instance, is a well-established transformation. dntb.gov.ua In a related synthesis, 1-[3-(trimethoxysilyl)propyl]-1H-imidazole was prepared by alkylating sodium imidazolyl with (3-chloropropyl)trimethoxysilane. researchgate.net This demonstrates the feasibility of using a 3-chloropropyl electrophile to alkylate the deprotonated imidazole ring. The reaction of this compound with imidazole, typically in the presence of a base to deprotonate the imidazole N-H, would be expected to proceed similarly, yielding 1-(3-chloropropyl)-1H-imidazole.

For unsymmetrical pyrazoles, alkylation can result in a mixture of regioisomers. Studies on the N-alkylation of pyrazoles have shown that the regioselectivity is often governed by steric factors, with the alkylating agent preferentially attacking the less hindered nitrogen atom. mdpi.com

The table below summarizes representative alkylation reactions of nitrogen-containing substrates with similar alkylating agents.

| Substrate | Alkylating Agent | Product |

| Imidazole | (3-chloropropyl)trimethoxysilane | 1-[3-(trimethoxysilyl)propyl]-1H-imidazole researchgate.net |

| Pyrazole (B372694) | Phenethyl trichloroacetimidate | N-Phenethyl pyrazole mdpi.com |

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | 1-Phenethyl-3-methyl-5-phenyl-1H-pyrazole and 1-Phenethyl-5-methyl-3-phenyl-1H-pyrazole mdpi.com |

Alkylation of Carbon-Based Nucleophiles

This compound is an effective agent for the alkylation of various carbon-based nucleophiles, providing a three-carbon chain extension. The highly reactive tosylate group is preferentially displaced in an S_N2 reaction, attaching the 3-chloropropyl moiety to the nucleophilic carbon.

A classic example is its reaction with Grignard reagents. Early research demonstrated that reacting this compound with alkyl magnesium halides can extend a carbon chain by three atoms, producing a 1-chloroalkane. For instance, the reaction with n-butylmagnesium bromide yields 1-chloroheptane.

Another important class of carbon nucleophiles is cyanide ions. The reaction of this compound with sodium cyanide results in the displacement of the tosylate group to form 4-chlorobutyronitrile. This reaction introduces a synthetically versatile nitrile group while retaining the chloride for further functionalization.

| Nucleophile | Reagent | Product |

| Grignard Reagent | n-Butylmagnesium bromide | 1-Chloroheptane |

| Cyanide | Sodium Cyanide | 4-Chlorobutyronitrile |

Alkylation in the Synthesis of Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts, which have a wide range of applications, are commonly synthesized through the Menshutkin reaction. core.ac.uk This reaction involves the alkylation of a tertiary amine with an alkyl halide or a similar electrophile. core.ac.uk this compound can serve as the alkylating agent in such reactions.

The process involves the nucleophilic attack of the lone pair of electrons on the tertiary amine's nitrogen atom on the electrophilic carbon bearing the tosylate leaving group. This S_N2 reaction results in the formation of a new carbon-nitrogen bond and the generation of a positively charged quaternary ammonium cation, with the tosylate anion as the counter-ion. The terminal chloride on the propyl chain remains intact during this initial reaction, making the resulting quaternary salt a bifunctional intermediate for further synthetic steps. While this is a standard transformation, specific examples detailing yields and conditions with this compound are not extensively detailed in readily available literature.

| Tertiary Amine | Alkylating Agent | Product |

| Triethylamine | This compound | 3-Chloro-N,N,N-triethylpropan-1-aminium 4-methylbenzenesulfonate |

| Pyridine (B92270) | This compound | 1-(3-Chloropropyl)pyridinium 4-methylbenzenesulfonate |

Cyclization Reactions

The bifunctional nature of this compound makes it an ideal substrate for various cyclization reactions to form both carbocyclic and heterocyclic systems.

Formation of Carbocyclic Systems

Intramolecular cyclization reactions utilizing this compound can be employed to construct carbocyclic rings. This strategy involves a substrate containing a nucleophilic carbon center that can displace one of the leaving groups on the propyl chain. A common approach is the alkylation of a soft carbon nucleophile, such as a malonate ester, with this compound. In the presence of a base, the malonate ester is deprotonated to form a carbanion, which then attacks the primary carbon, displacing the tosylate group. The resulting intermediate, which still contains the terminal chloride and the ester functionalities, can then undergo a second, intramolecular cyclization under appropriate basic conditions to form a cyclobutane (B1203170) derivative.

| Reactant | Base | Intermediate Product | Final Product |

| Diethyl malonate | Sodium ethoxide | Diethyl 2-(3-chloropropyl)malonate | Diethyl cyclobutane-1,1-dicarboxylate |

Synthesis of Heterocyclic Frameworks

This compound is a useful building block for the synthesis of various heterocyclic frameworks, particularly those containing nitrogen or oxygen. These syntheses often involve reactions with dinucleophiles, where each nucleophilic center reacts with one of the electrophilic sites of the reagent.

For the synthesis of nitrogen-containing heterocycles like piperidines, a common strategy involves the N-alkylation of a primary amine or an amine derivative with this compound. For example, reaction with an amino ester can lead to an intermediate that, upon subsequent intramolecular cyclization (such as a Dieckmann cyclization), can form a substituted piperidine (B6355638) ring system. sigmaaldrich.com

Similarly, oxygen-containing heterocycles can be synthesized. For instance, the reaction with a diol or a hydroxy-carbonyl compound can lead to the formation of cyclic ethers like tetrahydrofuran (B95107) derivatives. The more nucleophilic alkoxide would first displace the tosylate, followed by a second intramolecular cyclization where the other nucleophile displaces the chloride.

| Dinucleophile | Reaction Type | Heterocyclic Product |

| Ethyl β-aminopropionate | N-alkylation followed by Dieckmann cyclization | Substituted piperidone |

| Ethane-1,2-diol (as alkoxide) | O-alkylation followed by intramolecular Williamson ether synthesis | 1,4-Dioxane |

| Aminoethanol | Sequential N- and O-alkylation | Morpholine (B109124) derivative |

Rearrangement-Driven Cyclizations

Rearrangement reactions, such as the Favorskii rearrangement, are powerful methods for ring construction and contraction. sigmaaldrich.commdpi.com These reactions typically involve the treatment of α-halo ketones with a base. sigmaaldrich.com A search of the chemical literature does not provide specific examples of rearrangement-driven cyclizations where this compound acts as a primary reactant to initiate such a sequence. Its structure is not directly amenable to the classic Favorskii mechanism, and its primary utility lies in direct alkylation and cyclization pathways.

Carbon-Carbon Bond Forming Strategies

Beyond the alkylation of carbanions, this compound is employed in other strategic carbon-carbon bond-forming reactions. These methods capitalize on the reactivity of the tosylate group to connect the 3-chloropropyl unit to a wide range of organic structures.

As previously mentioned, the reaction with organometallic reagents like Grignard reagents is a direct method for creating a new C-C bond. This reaction provides a reliable way to lengthen a carbon chain by three carbons, converting an alkyl halide (via its Grignard reagent) into a longer-chain alkyl chloride.

Another significant strategy involves the reaction with cyanide salts, such as sodium or potassium cyanide. This reaction introduces a nitrile functional group, which is a valuable synthon for further transformations into amines, carboxylic acids, or ketones. The reaction proceeds via nucleophilic attack of the cyanide ion on the carbon bearing the tosylate, forming 4-chlorobutyronitrile. This product contains a new carbon-carbon bond and retains the chloro group for subsequent reactions.

| Reaction Type | Nucleophile Source | Product |

| Grignard Reaction | n-Butylmagnesium bromide | 1-Chloroheptane |

| Cyanide Substitution | Sodium cyanide | 4-Chlorobutyronitrile |

Coupling Reactions Utilizing Organometallic Reagents

Organometallic reagents are pivotal in forming carbon-carbon bonds, and this compound serves as a valuable substrate in such reactions. The differential reactivity of the chloro and tosylate groups can be exploited to achieve selective transformations.

One of the earliest and most straightforward applications of this compound in C-C bond formation involves the use of Grignard reagents. In a study by Rossander and Marvel, the reaction of various Grignard reagents (RMgX) with this compound was investigated as a method for extending carbon chains by three carbons. acs.orgacs.org The primary reaction involves the displacement of the tosylate group by the alkyl or aryl group from the Grignard reagent, yielding a 1-chloro-4-substituted butane (B89635) derivative. This method provides a reliable synthetic route to lengthen a carbon chain, with yields reported to be around 50%. acs.org

The general scheme for this reaction is as follows:

CH3C6H4SO2O(CH2)3Cl + RMgX → R(CH2)3Cl + CH3C6H4SO2OMgX

This reaction is typically carried out in an ether solvent, a common medium for Grignard reactions. The success of this synthesis highlights the greater lability of the tosylate group compared to the chloride in this specific context.

Gilman reagents (lithium diorganocuprates, R2CuLi) are another class of organometallic compounds that are highly effective for forming C-C bonds via substitution reactions with alkyl halides and sulfonates. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org These reagents are known for their softer nucleophilic character compared to Grignard reagents, which often leads to higher yields and fewer side reactions, such as elimination. masterorganicchemistry.commasterorganicchemistry.com While specific studies detailing the reaction of Gilman reagents with this compound are not abundant in the literature, the known reactivity of organocuprates with alkyl tosylates suggests that this would be a viable and efficient method for introducing an alkyl or aryl group at the primary carbon, displacing the tosylate. masterorganicchemistry.com The reaction would proceed via an SN2 mechanism, resulting in the formation of a new carbon-carbon bond. slideshare.net

The general reaction with a Gilman reagent can be represented as:

CH3C6H4SO2O(CH2)3Cl + R2CuLi → R(CH2)3Cl + RCu + LiOTs

The choice between a Grignard and a Gilman reagent can be crucial in a synthetic strategy, depending on the desired outcome and the presence of other functional groups in the R group.

Radical-Mediated Carbon-Carbon Bond Formations

Radical reactions offer a powerful alternative to ionic pathways for the construction of carbon-carbon bonds. The presence of a carbon-halogen bond in this compound makes it a potential precursor for radical-mediated transformations. While direct radical reactions involving this specific molecule are not extensively documented, the principles of radical chemistry can be applied to predict its behavior.

One potential transformation is a radical cyclization reaction. For instance, if the terminal chlorine were to be replaced by a radical-accepting group, intramolecular cyclization could be initiated at the chloropropyl end. More relevant to the existing structure, the p-toluenesulfonyl group itself can participate in radical reactions. Research by Lee and coworkers has demonstrated the toluene-p-sulfonyl-mediated radical cyclization of bis(allenes), where a tosyl radical, generated from p-TsBr or p-TsSePh, initiates the cyclization cascade. rsc.org This suggests that under appropriate conditions, the tosyl group in this compound could be involved in radical processes.

Furthermore, radical C-C bond formation can be achieved through the reductive coupling of alkyl halides. While not specifically demonstrated with this compound, the general methodology involves the generation of a radical from an alkyl halide, which then adds to an alkene or another radical acceptor. For example, efficient 3-exo-trig radical cyclization reactions have been used in the synthesis of chiral tricyclo[3.2.1.02,7]octanes, starting from bicyclic precursors containing a halogen atom. rsc.org This type of transformation could potentially be adapted for this compound, where the chloro group serves as the radical precursor.

Grafting Reactions on Inorganic Surfaces

The functionalization of inorganic surfaces with organic molecules is a field of immense importance in materials science, catalysis, and chromatography. The reactive groups on this compound make it a candidate for such surface modification, although it is more common to use silane (B1218182) derivatives for this purpose.

The most common method for modifying silica (B1680970) surfaces is through the use of organosilanes, which react with the surface silanol (B1196071) (Si-OH) groups to form stable siloxane (Si-O-Si) bonds. rsc.orgmdpi.comresearchgate.netnih.gov A hypothetical grafting of this compound onto a silica surface would likely require its conversion to a trialkoxysilane derivative first. For example, the chloro or tosylate group could be substituted with a molecule containing a trialkoxysilyl moiety.

Alternatively, direct grafting of molecules onto surfaces can be achieved under certain conditions. For instance, the grafting of organotin complexes onto silica has been shown to be catalyzed by tungstic heteropolyacids. nih.gov This process involves the reaction of the organometallic compound with the acidic sites on the catalyst-modified support, followed by migration and bonding to the silica surface. While not a direct example using this compound, it illustrates that pathways beyond silanization exist for anchoring organic functionalities.

The general principle of grafting via a silane derivative would involve the following steps:

Synthesis of a silane derivative of this compound.

Reaction of the derivatized molecule with the hydroxyl groups on the inorganic surface (e.g., silica gel).

This would result in a surface functionalized with chloropropyl p-toluenesulfonate moieties, which could then be used for further chemical modifications or as a stationary phase in chromatography.

Biocatalytic Transformations

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes, such as lipases, are particularly useful for transformations requiring high stereoselectivity.

Lipase-Catalyzed Stereoselective Hydrolysis

The field of biocatalysis has seen significant application in the stereoselective transformation of prochiral and racemic compounds. While this compound itself is not chiral, derivatives of it can be. For instance, the hydrolysis of 2-acyloxy-3-chloropropyl p-toluenesulfonate has been studied in detail.

In a key study, it was found that various lipases can stereoselectively hydrolyze racemic 2-acyloxy-3-chloropropyl p-toluenesulfonate. acs.org Lipases from Pseudomonas aeruginosa, Aspergillus niger, Mucor species, Rhizopus delemar, and Rhizopus japonicus were all found to hydrolyze the (R,S)-ester. The reaction yields the (R)-ester and the (S)-2-hydroxy-3-chloropropyl p-toluenesulfonate. The lipase (B570770) from Pseudomonas aeruginosa was identified as having the highest hydrolytic activity and stereoselectivity, achieving an enantiomeric excess (e.e.) of over 99%. acs.org

This enzymatic resolution is a powerful tool for obtaining enantiomerically pure compounds, which are crucial as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Enantioselective Routes to Chiral Derivatives

Beyond the stereoselective hydrolysis of its acyloxy derivatives, other enantioselective routes can be envisioned for creating chiral molecules from or incorporating the this compound framework. The synthesis of chiral compounds is a cornerstone of modern organic chemistry, often relying on chiral catalysts, auxiliaries, or starting materials.

While specific enantioselective syntheses starting directly from this compound are not widely reported, general strategies for creating chiral molecules can be considered. For example, the synthesis of chiral 3,4-dihydropyrimidin-2(1H)-one derivatives has been achieved using chiral starting materials derived from natural products like myrtenal. colab.ws Similarly, chiral 3-acylglutaric acid derivatives have been prepared through strain-induced nucleophilic retro-Claisen ring-opening reactions of chiral donor-acceptor cyclobutenes, with the chirality being fully retained in the products. nsf.gov

Mechanistic Investigations of Reactions Involving 3 Chloropropyl P Toluenesulfonate

Kinetic Studies and Rate Law Determinations

Kinetic studies are crucial for elucidating reaction mechanisms by quantifying the effect of reactant concentrations on the rate of reaction. This information is mathematically expressed in the form of a rate law. For substitution reactions of 3-chloropropyl p-toluenesulfonate, the rate law can help distinguish between different mechanistic pathways, such as SN1, SN2, and those involving neighboring group participation.

A typical rate law for a bimolecular nucleophilic substitution (SN2) reaction would be first order in both the substrate and the external nucleophile:

Rate = k[this compound][Nucleophile]

In contrast, a unimolecular (SN1) mechanism would exhibit a rate law that is first order in the substrate and zero order in the nucleophile:

Rate = k[this compound]

However, in reactions where the neighboring chloro group participates in the rate-determining step, the kinetics can become more complex. The intramolecular attack of the chlorine atom can lead to a rate enhancement, a phenomenon known as anchimeric assistance. wikipedia.orginflibnet.ac.in In such cases, the rate law might still appear to be first order in the substrate, but the rate constant (k) would be significantly larger than that of a similar compound lacking the participating group (e.g., n-propyl p-toluenesulfonate).

Detailed kinetic data for the solvolysis or substitution reactions of this compound are not extensively reported in readily accessible literature. To definitively determine the rate law, a series of experiments would be required, systematically varying the concentrations of the substrate and any external nucleophile while monitoring the reaction rate. The results would then be fitted to various rate equations to identify the one that best describes the experimental observations.

Hypothetical Kinetic Data for Solvolysis in Acetic Acid

| Experiment | Initial [this compound] (M) | Initial [CH₃COONa] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.2 x 10⁻⁵ |

This is a hypothetical data table to illustrate the type of information required for rate law determination. The values are not based on actual experimental results.

In this hypothetical scenario, doubling the substrate concentration doubles the rate, while changing the nucleophile concentration has no effect. This would suggest a rate law of Rate = k[this compound] , consistent with either an SN1 mechanism or a mechanism involving rate-determining neighboring group participation.

Stereochemical Outcomes and Stereoselectivity Analysis

While this compound itself is not chiral, studies on chiral analogues are instrumental in elucidating the stereochemical pathway. If a chiral version of this molecule were to undergo substitution, the stereochemistry of the product would be highly informative.

Expected Stereochemical Outcome for a Chiral Analogue

| Starting Material (R-isomer) | Reaction Pathway | Intermediate | Product (Stereochemistry) |

| Chiral analogue of this compound | Neighboring Group Participation | Cyclic chloronium ion | Retention of configuration (R-isomer) |

| Chiral analogue of this compound | SN2 | - | Inversion of configuration (S-isomer) |

| Chiral analogue of this compound | SN1 | Planar carbocation | Racemic mixture (R and S isomers) |

This table illustrates the expected stereochemical outcomes based on different mechanistic pathways for a hypothetical chiral analogue.

Transition State Analysis and Reaction Pathway Elucidation

The transition state is the highest energy point along the reaction coordinate, and its structure determines the kinetic feasibility of a reaction pathway. Computational chemistry provides powerful tools to model transition state structures and calculate their energies, offering a detailed view of the reaction mechanism at the molecular level.

For the reaction of this compound, several transition states could be envisioned:

SN2 Transition State: This would involve the external nucleophile, the central carbon atom, and the leaving group arranged in a trigonal bipyramidal geometry.

SN1 Transition State: This would resemble the carbocation intermediate, with a planar or near-planar arrangement around the electron-deficient carbon.

Neighboring Group Participation Transition State: This would involve the formation of a three-membered ring with the chlorine atom, the carbon bearing the leaving group, and the adjacent carbon. The positive charge would be delocalized over these atoms.

Computational studies would aim to calculate the activation energies associated with each of these potential transition states. The pathway with the lowest activation energy would be the most likely to occur. Such calculations would also provide insights into the geometry of the transition state, including bond lengths and angles, further clarifying the nature of the reaction pathway.

Neighboring Group Participation Effects

The presence of the chlorine atom at the 3-position relative to the tosylate leaving group makes neighboring group participation a highly probable mechanistic feature in the reactions of this compound. The lone pair of electrons on the chlorine atom can act as an internal nucleophile, displacing the tosylate group to form a cyclic chloronium ion intermediate. dalalinstitute.com

This participation has two major consequences:

Rate Acceleration (Anchimeric Assistance): The intramolecular nature of the initial attack is often entropically favored over an intermolecular attack by an external nucleophile, leading to a significant increase in the reaction rate compared to a similar compound without the participating group. wikipedia.orginflibnet.ac.in

The effectiveness of the chlorine atom as a neighboring group depends on several factors, including the solvent and the stability of the resulting cyclic intermediate. While chlorine is less effective as a neighboring group compared to bromine or iodine, its participation can still be a dominant mechanistic pathway. The formation of a four-membered ring in the transition state and intermediate is generally less favorable than three or five-membered rings, but can still occur.

Derivatives and Advanced Applications in Complex Molecule Synthesis

Synthesis of Chiral Synthons

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a drug is often confined to a single enantiomer. nih.govnih.gov 3-Chloropropyl p-toluenesulfonate, while achiral itself, can be employed as a key building block in the asymmetric synthesis of chiral synthons. These synthons are crucial intermediates for the production of chiral drugs and other biologically active molecules. nih.govnih.gov

One of the key strategies involves the reaction of this compound with chiral nucleophiles. For instance, reaction with a chiral amine can introduce a stereocenter, leading to the formation of a chiral intermediate that can be further elaborated into more complex structures like chiral 1,3-amino alcohols. Chiral amino alcohols are prevalent motifs in many pharmaceutical compounds. diva-portal.orgorganic-chemistry.orgorganic-chemistry.org The tosylate group provides a highly reactive site for nucleophilic substitution by the chiral amine, while the chloropropyl group remains available for subsequent transformations.

Another approach involves leveraging the "chiral pool," which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgnih.govrsc.org this compound can be used to modify these chiral starting materials, extending their carbon framework and introducing new functionalities. For example, it can react with a chiral alcohol derived from the chiral pool to form a new ether linkage, with the resulting product retaining the original stereochemistry. This strategy offers an efficient pathway to complex chiral molecules.

The enantioselective synthesis of chiral building blocks often relies on the use of chiral catalysts. nih.gov While direct asymmetric reactions involving this compound are not extensively documented, its derivatives can participate in catalyzed reactions. For example, a derivative of this compound could be designed to undergo an asymmetric cyclization or a cross-coupling reaction in the presence of a chiral metal complex, thereby generating a new stereocenter with high enantiomeric excess.

Precursors for Pharmaceutically Relevant Scaffolds

Many drugs are built around a core heterocyclic structure, known as a scaffold, which is then decorated with various functional groups to fine-tune its biological activity. This compound is a valuable precursor for the synthesis of several of these pharmaceutically important scaffolds, particularly nitrogen-containing heterocycles like piperazine (B1678402) and morpholine (B109124).

The synthesis of piperazine derivatives, which are found in a wide range of drugs including antipsychotics and antihistamines, can be achieved using reagents similar to this compound. For instance, 1-(3-chlorophenyl)piperazine (B195711) can be alkylated with 1-bromo-3-chloropropane (B140262) to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, a key intermediate for various pharmaceutical agents. thieme-connect.com The reactivity of the chloropropyl group allows for the facile introduction of the piperazine moiety.

Morpholine scaffolds are another class of heterocycles with significant importance in medicinal chemistry, often improving the pharmacokinetic properties of drug candidates. lew.ro The synthesis of substituted morpholines can be accomplished through various synthetic routes, where a tosylated precursor plays a crucial role. dtic.milumich.edu For example, a tosyl-activated aziridine (B145994) can undergo ring-opening with a diol, followed by cyclization to form the morpholine ring. The versatility of the tosyl group as a leaving group is key in these transformations.

The following table summarizes the synthesis of these important pharmaceutical scaffolds:

| Scaffold | Precursor Example | Reagent Related to this compound | Synthetic Utility |

| Piperazine | 1-(3-chlorophenyl)piperazine | 1-Bromo-3-chloropropane | Precursor for various CNS active drugs. |

| Morpholine | Diethanolamine | Tosyl-activated intermediates | Improves pharmacokinetic properties of drugs. |

Development of Advanced Materials

The unique reactivity of this compound also extends to the field of materials science, where it is used to functionalize and create novel materials with tailored properties.

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with an inorganic silica (B1680970) core and organic functional groups at the corners. nih.govrsc.org This hybrid nature allows for the creation of materials with enhanced thermal stability, mechanical strength, and other desirable properties. nih.gov this compound and its analogs are instrumental in the synthesis of functionalized POSS derivatives.

A key intermediate, octakis(3-chloropropyl)silsesquioxane, which has a chloropropyl group at each of the eight corners of the POSS cage, can be synthesized and subsequently modified. thieme-connect.comresearchgate.netsikemia.com The chlorine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of different functionalities. thieme-connect.comresearchgate.net For example, reaction with amines, thiols, or other functional groups can lead to POSS derivatives with tailored surface chemistry. These functionalized POSS can then be incorporated into polymers to create advanced nanocomposites. nih.gov

The synthesis of octakis(3-chloroammoniumpropyl)octasilsesquioxane has also been reported, which can serve as a precursor for a wide range of functionalized silsesquioxanes. lew.roumich.edu The ability to precisely control the functionalization of the POSS cage opens up possibilities for applications in areas such as drug delivery, coatings, and electronics. nih.gov

A summary of POSS functionalization is presented in the table below:

| POSS Precursor | Functionalizing Agent | Resulting Derivative | Potential Application |

| Octakis(3-chloropropyl)silsesquioxane | Methacrylic acid | Octakis[3-(methacryloyloxy)propyl]silsesquioxane | Polymer composites |

| Octakis(3-chloropropyl)silsesquioxane | Phenylamine | Octakis[3-(phenylamino)propyl]silsesquioxane | High-performance polymers |

| Octakis(3-chloropropyl)silsesquioxane | 4-Methylpiperazine | Octakis[3-(4-methylpiperazin-1-yl)propyl]octasilsesquioxane | Catalysis |

Silica gel is a widely used material in various applications, including chromatography, catalysis, and as a filler in composites. The surface of silica contains silanol (B1196071) groups (Si-OH) that can be chemically modified to alter its properties. This compound and its corresponding silane (B1218182) analog, (3-chloropropyl)trimethoxysilane (CPTMS), are frequently used for the functionalization of silica surfaces. nih.gov

In chromatography, silica can be functionalized to create stationary phases with specific selectivities. For instance, a chloropropyl-functionalized silica can be synthesized and then further modified with other organic groups to create a reversed-phase or ion-exchange stationary phase for high-performance liquid chromatography (HPLC) or capillary electrochromatography (CEC). researchgate.net The ability to tailor the surface chemistry of silica is crucial for achieving desired separations, including the separation of chiral molecules. nih.gov

The modification of silica nanoparticles with CPTMS is also a common strategy to improve their compatibility with polymer matrices in nanocomposites. nih.govnih.gov The chloropropyl group can react with the polymer, leading to a stronger interface and improved mechanical properties of the final material.

The following table highlights the functionalization of silica materials:

| Silica Type | Functionalizing Agent | Application |

| Mesoporous Silica | (3-Chloropropyl)trimethoxysilane | Chromatography, Catalysis |

| Silica Nanoparticles | (3-Chloropropyl)trimethoxysilane | Polymer Nanocomposites |

| Silica Gel | (3-Chloropropyl)trimethoxysilane | Chiral Stationary Phases |

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), would be the primary tool for investigating the electronic structure and reactivity of 3-Chloropropyl p-toluenesulfonate. These studies would provide insights into the molecule's fundamental properties.

Key areas of investigation would include:

Molecular Geometry: Optimization of the ground state geometry to determine bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Charge Distribution: Analysis of the Mulliken or Natural Bond Orbital (NBO) atomic charges to identify electrophilic and nucleophilic sites within the molecule. This is particularly relevant for understanding its reactivity in substitution and elimination reactions. The carbon atom attached to the chlorine and the sulfur atom of the sulfonate group are expected to be key electrophilic centers.

A hypothetical data table summarizing the kind of results expected from such a study is presented below.

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Relates to the chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity. |

| NBO Charge on S | +2.5 e | Highlights the electrophilic nature of the sulfur atom. |

| NBO Charge on C-Cl | +0.2 e | Indicates the electrophilicity of the carbon attached to chlorine. |

Molecular Dynamics Simulations for Solvent and Catalytic Effects

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in solution and in the presence of catalysts. These simulations model the atomic and molecular motions over time, providing a dynamic picture of interactions.

Potential applications of MD simulations include:

Solvation Studies: Simulating the compound in various solvents (e.g., water, ethanol, acetone) to understand how the solvent structure around the molecule influences its conformation and reactivity. Radial distribution functions could be calculated to analyze the solvation shell structure.

Catalytic Effects: Modeling the interaction of this compound with a catalyst, for instance, in a phase-transfer catalysis scenario. This would help in understanding the mechanism of catalytic action at a molecular level.

Transport Properties: Calculating diffusion coefficients to understand the mobility of the molecule in different media, which is relevant for reaction kinetics in solution.

Mechanistic Predictions and Validation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, this would involve studying its reactions, such as nucleophilic substitution at the chloropropyl group or at the sulfonyl group.

The typical workflow for such a study would be:

Proposing Reaction Pathways: Identifying potential reaction pathways, for example, SN2 substitution of the chloride by a nucleophile.

Locating Transition States: Using quantum chemical methods (like DFT) to locate the transition state structures for each proposed step. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Calculating Activation Barriers: Determining the energy difference between the reactants and the transition state to calculate the activation energy. This allows for the prediction of the most favorable reaction pathway.

Investigating Intermediates: Identifying and characterizing any reaction intermediates that may be formed.

Validation: While direct experimental validation for this specific compound is not found in the literature, the computational predictions for related tosylates have been shown to correlate well with experimental kinetic data. rsc.org

A hypothetical reaction coordinate diagram for a nucleophilic substitution reaction could be generated, illustrating the energy changes along the reaction pathway.

Future Research Directions and Innovations

Exploration of Novel Catalytic Systems

The reactivity of the tosylate and chloride functionalities in 3-chloropropyl p-toluenesulfonate can be modulated and enhanced through the use of innovative catalytic systems. Research in this area is moving beyond traditional methods to employ a broader range of transition metals and organocatalysts, enabling new types of transformations.

A significant area of development is the use of earth-abundant, inexpensive, and less toxic metals as catalysts. For instance, iron-catalyzed systems have been developed for the alkylation of aromatic and olefinic carboxamides using alkyl tosylates as the alkylating agents. acs.org These reactions, which utilize an 8-quinolylamide directing group, can proceed with various functional groups present, highlighting the potential for selective functionalization of complex molecules using tosylate reagents like this compound. acs.org

Furthermore, cooperative catalysis, where two distinct catalysts work in synergy, is emerging as a powerful strategy. A system involving a palladium/XPhos complex and 5-norbornene-2-carbonitrile (B1293559) has been shown to enable the use of alkyl tosylates in the Catellani reaction, which allows for the sequential ortho C-H functionalization and ipso termination of aryl iodides. thieme-connect.com This opens up possibilities for creating highly substituted aromatic compounds using this compound.

Dual-metal catalysis is also a promising frontier. A combination of nickel and nucleophilic cobalt catalysts has been successfully employed for the direct reductive homo-coupling of alkyl tosylates. nih.gov This method overcomes the challenge of activating the C–O bond of tosylates for homo-coupling, a reaction not feasible with nickel catalysts alone. nih.gov The proposed mechanism involves an SN2-type oxidative addition of the alkyl tosylate to a Co(I) species, followed by transalkylation to nickel. nih.gov

The table below summarizes some of the novel catalytic systems being explored for reactions involving alkyl tosylates, which could be adapted for this compound.

| Catalytic System | Reaction Type | Key Features |

| Iron(III) acetylacetonate (B107027) / Diphosphine | Directed Alkylation | Utilizes an 8-quinolylamide directing group; tolerates various functional groups. acs.org |

| Palladium / 5-Norbornene-2-carbonitrile | Catellani Reaction | Cooperative catalysis for ortho-alkylation of aryl iodides. thieme-connect.com |

| Nickel / Cobalt | Reductive Homo-coupling | Dual-catalyst system for activating the C-O bond of tosylates. nih.gov |

| Nickel(II) chloride / Bipyridine | Cross-electrophile Methylation | Employs methyl tosylate for the methylation of aryl halides/tosylates. researchgate.net |

Expanded Scope in Asymmetric Synthesis

The development of stereoselective reactions involving this compound is a significant goal for future research, as it would allow for the synthesis of chiral molecules with high enantiomeric purity. This is particularly relevant for the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

One approach is the use of biocatalysis. For example, microbial reductases from Saccharomyces cerevisiae have been used for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol from the corresponding ketone with high enantioselectivity. nih.gov This demonstrates the potential of enzymatic systems to control the stereochemistry at a carbon bearing a chloroalkyl group, a strategy that could be adapted for reactions involving this compound.

Organocatalysis offers another powerful tool for enantioselective transformations. Chiral squaramide catalysts have been shown to promote the enantioselective α-chlorination of tertiary silyl (B83357) ketene (B1206846) acetals using N-chlorosuccinimide as the chlorine source. nih.gov The catalyst is believed to operate through non-covalent interactions, activating both the nucleophile and the electrophile. nih.gov This principle could be extended to reactions where this compound acts as an electrophile, with a chiral catalyst guiding the approach of the nucleophile to create a new stereocenter.

Furthermore, the development of diastereoselective reactions is also crucial. Lewis-acid mediated allylations of β-alkoxy N-tosyl imines have been shown to proceed with high anti-diastereoselectivity, yielding 1,3-amino alcohols after deprotection. chemrxiv.org The stereochemical outcome is rationalized by the formation of a six-membered ring chelate in a half-chair-like conformation. chemrxiv.org Such strategies could be employed in reactions of imines with nucleophiles derived from this compound to control the relative stereochemistry of newly formed chiral centers.

Future work in this area will likely focus on designing new chiral catalysts, including metal complexes, organocatalysts, and enzymes, that can effectively differentiate between the enantiotopic faces of a prochiral substrate in reactions with this compound.

Integration into Flow Chemistry and Automation

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation and high-throughput screening. The integration of reactions involving this compound into flow systems is a promising avenue for future research and industrial application.

Continuous flow processes can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents or intermediates. A continuous flow procedure has been developed for the synthesis of 3-chloropropionyl chloride from acrylic acid, a related building block. nih.gov This method achieves high conversion in a short residence time at mild temperatures and pressures, offering a safer and more efficient alternative to batch production. nih.gov The subsequent amidation of the product to form beclamide (B1204828) was also demonstrated in a flow setup, showcasing the potential for multi-step syntheses in continuous systems. nih.gov

The principles demonstrated for 3-chloropropionyl chloride can be directly applied to reactions with this compound. For example, its use as an alkylating agent could be performed in a flow reactor where the substrate and the tosylate are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher yields, fewer byproducts, and easier scale-up.

Automation, when coupled with flow chemistry, can accelerate reaction optimization. By systematically varying parameters such as flow rate, temperature, and reagent concentrations, optimal conditions can be identified much more rapidly than in batch mode. This high-throughput approach can be invaluable for exploring the reactivity of this compound with a wide range of substrates and for discovering new applications.

The table below outlines the potential advantages of using flow chemistry for reactions involving this compound.

| Feature | Advantage in Flow Chemistry | Relevance to this compound Reactions |

| Safety | Smaller reaction volumes, better heat dissipation. | Alkylation reactions can be exothermic; flow minimizes risks. |

| Efficiency | Shorter reaction times, higher conversions. | Increased throughput for the production of derivatives. nih.gov |

| Control | Precise control over temperature, pressure, and mixing. | Improved selectivity and reduced byproduct formation. |

| Scalability | Straightforward scale-up by running the system for longer. | Facilitates transition from laboratory to industrial production. |

| Automation | Enables high-throughput screening and optimization. | Rapid discovery of new reactions and applications. |

Development of Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, and multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials, represent highly efficient and atom-economical approaches to building molecular complexity. Designing such reactions that incorporate this compound is a key area for future innovation.

The bifunctional nature of this compound makes it an ideal candidate for cascade reactions. For example, a nucleophile could first displace the tosylate group, and the resulting intermediate, which still contains the chloroalkyl moiety, could then undergo an intramolecular cyclization or a subsequent intermolecular reaction. This strategy allows for the rapid construction of cyclic and polycyclic structures. Synergistic catalysis, combining a chiral secondary amine and a palladium(0) catalyst, has been used in a cascade Conia-ene type reaction to produce chiral spiroisoxazolone derivatives. nih.gov Similar strategies could be envisioned where this compound is used to introduce a functionalized side chain that subsequently participates in a catalyzed cyclization.

Multicomponent reactions offer a powerful way to increase synthetic efficiency by combining several starting materials in a one-pot process. mdpi.comnih.gov Future research could focus on developing MCRs where this compound is one of the key components. For instance, an MCR could be designed involving a nucleophile, an aldehyde, and this compound, leading to a complex product in a single step. The Ugi and Passerini reactions are classic examples of MCRs that could potentially be adapted to include a bifunctional component like this compound.

The development of such complex reactions will require a deep understanding of the relative reactivity of the tosylate and chloride groups and the careful design of reaction conditions and catalytic systems to control the sequence of events. Success in this area would provide rapid access to diverse molecular scaffolds for applications in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chloropropyl p-toluenesulfonate, and what factors influence reaction yield?

- Methodological Answer : The compound is typically synthesized via alkylation reactions, such as reacting methyl vanillate with this compound under basic conditions. Key factors affecting yield include solvent choice (e.g., acetone or DMF), temperature control (elevated temperatures for faster kinetics), and stoichiometric ratios of reactants. Catalytic bases like potassium carbonate are often employed to deprotonate phenolic hydroxyl groups, enhancing nucleophilic substitution efficiency . Purification steps may involve recrystallization or distillation to isolate the product from byproducts like unreacted starting materials .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Post-synthesis purification often involves sequential steps: (1) Liquid-liquid extraction using dichloromethane or ethyl acetate to separate organic layers from aqueous residues. (2) Column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) to resolve impurities. (3) Vacuum distillation for high-purity isolation, particularly in industrial-scale syntheses. Analytical techniques like TLC or HPLC should be used to monitor purity during each step .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its irritant properties, researchers must use PPE including nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to minimize inhalation exposure. Respiratory protection (NIOSH-approved masks) is required if ventilation is inadequate. Emergency protocols, including eye-wash stations and neutralizing agents (e.g., sodium bicarbonate for acid spills), should be readily accessible. Refer to SDS guidelines for storage (e.g., cool, dry conditions away from oxidizers) and disposal compliance .

Q. Which analytical methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, identifying peaks corresponding to the toluenesulfonyl group (δ ~7.8 ppm for aromatic protons) and chloropropyl chain (δ ~3.5–4.0 ppm for CH₂Cl). Mass spectrometry (GC-MS or LC-MS) provides molecular weight validation and impurity profiling. For quantifying trace impurities, GC-MS/MS platforms offer high sensitivity, particularly for detecting genotoxic derivatives like p-toluenesulfonate esters .

Advanced Research Questions

Q. How can multi-step syntheses involving this compound be optimized for scalability and reproducibility?

- Methodological Answer : Process optimization requires evaluating alternative reagents (e.g., replacing nitric acid with safer nitrating agents) and reaction conditions (e.g., microwave-assisted heating for faster cyclization). Continuous flow reactors improve heat/mass transfer in large-scale syntheses, reducing side reactions. For example, in kinase inhibitor synthesis, substituting traditional batch reactors with flow systems enhanced intermediate XVIII yield by 15% . Statistical design-of-experiments (DoE) models can identify critical parameters (e.g., temperature, catalyst loading) affecting reproducibility .

Q. How should researchers address contradictory data in spectral analysis or reaction outcomes involving this compound?

- Methodological Answer : Contradictions in spectral data (e.g., unexpected NMR shifts) may arise from solvent effects, tautomerism, or residual impurities. Cross-validate results using complementary techniques: IR spectroscopy for functional group confirmation, elemental analysis for composition, and X-ray crystallography for unambiguous structural elucidation. For inconsistent reaction yields, conduct kinetic studies (e.g., in situ FTIR monitoring) to identify rate-limiting steps or side reactions .

Q. What mechanistic insights are critical for understanding the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The toluenesulfonyl group acts as a superior leaving group compared to halides, facilitating Sₙ2 mechanisms in alkylation reactions. Kinetic isotope effect (KIE) studies and computational modeling (DFT) can elucidate transition states and steric effects. For example, isotopic labeling (e.g., deuterated solvents) may reveal solvent participation in transition-state stabilization. Competing elimination pathways (E2) can be minimized by using polar aprotic solvents (e.g., DMSO) and low temperatures .

Q. How does this compound contribute to the synthesis of complex heterocyclic compounds, and what are the challenges in stereochemical control?

- Methodological Answer : The compound serves as a key alkylating agent in constructing quinoline and imidazolium derivatives. For instance, its reaction with aniline derivatives under basic conditions forms intermediates for fused heterocycles. Stereochemical challenges arise in asymmetric alkylations; chiral auxiliaries or catalysts (e.g., BINOL-derived phosphates) can enforce enantioselectivity. Racemization risks during cyclization require low-temperature protocols and inert atmospheres .

Q. What methodologies are recommended for assessing the environmental impact of this compound in research waste streams?

- Methodological Answer : Environmental persistence can be evaluated via biodegradation assays (e.g., OECD 301F) or photolytic degradation studies. Advanced analytical techniques like high-resolution mass spectrometry (HRMS) detect transformation products. Ecotoxicity testing using Daphnia magna or algal models quantifies acute/chronic effects. For regulatory compliance, researchers should consult REACH guidelines and prioritize waste neutralization (e.g., hydrolysis under basic conditions) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.